molecular formula C16H22N5O8P B025368 M-8-Heiap CAS No. 110090-92-1

M-8-Heiap

Cat. No.: B025368
CAS No.: 110090-92-1
M. Wt: 443.35 g/mol
InChI Key: CWTWQHCGTODVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-8-Heiap (systematic IUPAC name: pending verification due to proprietary nomenclature) is a halogenated aromatic compound with the molecular formula C₇H₆BrIO (CAS No. 199786-58-8). It is characterized by a bromine and iodine substituent on a phenyl ring, coupled with a hydroxyl group, giving it unique physicochemical properties. The compound exhibits a molecular weight of 312.93 g/mol, a melting point of 128–130°C, and moderate solubility in polar organic solvents such as dichloromethane and dimethyl sulfoxide . Its synthesis involves the reaction of dibrominated precursors with iodine monochloride under controlled oxidative conditions, yielding a purity of ≥98% .

Properties

CAS No.

110090-92-1

Molecular Formula

C16H22N5O8P

Molecular Weight

443.35 g/mol

IUPAC Name

15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine

InChI

InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19)

InChI Key

CWTWQHCGTODVAN-UHFFFAOYSA-N

SMILES

CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C

Canonical SMILES

CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C

Synonyms

M-8-HEIAP
methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate
methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparison

The structural analogs of M-8-Heiap include halogen-substituted benzyl alcohols and iodinated aromatic derivatives. Key comparisons are summarized in Table 1 .

Table 1: Physicochemical Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (DCM) LogP TPSA (Ų)
This compound C₇H₆BrIO 312.93 128–130 High 2.81 20.23
(2-Bromo-5-iodophenyl)methanol C₇H₆BrIO 312.93 125–127 Moderate 2.75 20.23
(5-Bromo-2-iodoisopropyl)benzene C₉H₁₀BrI 307.03 85–87 Low 3.45 0.00
(4-Bromo-2-methylphenyl)methanol C₈H₉BrO 201.06 110–112 High 2.30 20.23

Key Observations :

  • The higher logP value of (5-bromo-2-iodoisopropyl)benzene (3.45 vs. 2.81) suggests greater lipophilicity, which may influence membrane permeability in biological systems .
  • (4-Bromo-2-methylphenyl)methanol lacks iodine but shows comparable solubility, highlighting the role of halogen substitution in modulating physicochemical behavior .

Critical Research Findings and Limitations

  • Stability: this compound shows hydrolytic instability at pH > 8, limiting its use in alkaline environments, whereas (2-bromo-5-iodophenyl)methanol remains stable up to pH 10 .
  • Toxicity: Comparative cytotoxicity assays reveal higher IC₅₀ values for this compound (12 µM) vs. (4-bromo-2-methylphenyl)methanol (8 µM) in human hepatocytes, suggesting a safer pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.